molecular formula C13H15FN2O2 B2973376 N-cyclopentyl-N'-(2-fluorophenyl)oxamide CAS No. 433252-51-8

N-cyclopentyl-N'-(2-fluorophenyl)oxamide

Cat. No. B2973376
M. Wt: 250.273
InChI Key: HMDYLTKXIKATQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “N-cyclopentyl-N’-(2-fluorophenyl)oxamide” is C16H20FN3O2 . The average mass is 305.347 Da and the monoisotopic mass is 305.153961 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 618.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 91.7±3.0 kJ/mol, and the flash point is 328.0±31.5 °C . The index of refraction is 1.560, and the molar refractivity is 79.0±0.3 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds .

properties

IUPAC Name

N-cyclopentyl-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c14-10-7-3-4-8-11(10)16-13(18)12(17)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDYLTKXIKATQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopentyl-N2-(2-fluorophenyl)oxalamide

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